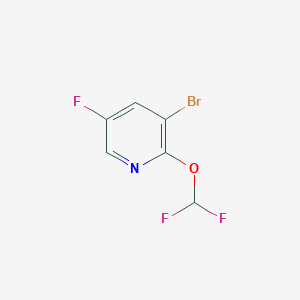
3-Bromo-2-(difluoromethoxy)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Bromo-2-(difluoromethoxy)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Bromo-2-(difluoromethoxy)-5-fluoropyridine is a fluorinated heterocyclic compound characterized by its unique structural properties, which include a pyridine ring substituted with bromine and difluoromethoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C6H3BrF3NO
- Molecular Weight : 242.00 g/mol
- Canonical SMILES : C1=C(C=NC(=C1Br)OC(F)F)F
The presence of multiple halogen atoms enhances the compound's lipophilicity and metabolic stability, which are critical for pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The electrostatic potential influenced by its molecular structure plays a significant role in these interactions.
Key Mechanisms :
- Target Interaction : The compound can form hydrogen bonds and engage in hydrophobic interactions, which enhance its binding affinity to target proteins.
- Biochemical Pathways : Its effects on various biochemical pathways are determined by the nature of its interactions with biological targets, influencing cellular processes such as enzyme inhibition and receptor modulation.
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to drug discovery:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be leveraged in therapeutic applications.
- Pharmacological Applications : Its structural features suggest suitability for targeting neurological disorders and other conditions through modulation of receptor activity.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Study on mGluR5 Modulators : Research has investigated the compound's role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in psychiatric disorders. Although many studies have struggled to meet primary efficacy endpoints, secondary effects have shown promise in conditions like major depressive disorder (MDD) .
- In Vitro Assays : Various analogs of pyridine compounds, including this one, were profiled for their binding affinities and metabolic stability. Results indicated that modifications to the pyridine structure could enhance or diminish biological activity, emphasizing the importance of structure-activity relationship (SAR) studies .
Comparative Analysis
To better understand the biological implications of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 5-Fluoropyridine | Structure | Moderate enzyme inhibition | Less potent than analogs |
| 2-Difluoromethoxy-pyridine | Structure | High binding affinity | Used as a pharmacophore |
| This compound | Structure | Potential mGluR5 modulator | Promising for CNS-related disorders |
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethoxy)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-3(8)2-11-5(4)12-6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNHVJJAGIMJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














